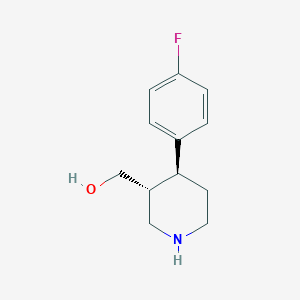

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions. For instance, piperidine reacting with nitro-aromatic compounds in benzene can yield nitro-piperidinobenzene derivatives through an addition-elimination mechanism, suggesting a pathway that might be relevant for synthesizing the target compound (Pietra & Vitali, 1972).

Molecular Structure Analysis

The molecular structure of compounds similar to “(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol” is critical for understanding their chemical behavior and properties. Arylcycloalkylamines, for example, exhibit specific pharmacophoric characteristics influencing their interaction with biological targets, hinting at the structural importance of such compounds (Sikazwe et al., 2009).

Chemical Reactions and Properties

Chemical reactions, such as the carbonylation of methanol to methyl formate and its subsequent hydrogenolysis, illustrate the complex reactivity of methanol-based compounds. These reactions are foundational in utilizing methanol for various synthetic applications, potentially relevant to the target compound's chemistry (Liu et al., 2002).

Physical Properties Analysis

Understanding the physical properties of methanol and related compounds is essential for their application in different fields. For instance, the methanol-air fuel cell research sheds light on methanol's oxidation mechanisms at platinum electrodes, offering insights into its physical chemistry relevant to energy applications (Hampson et al., 1979).

Chemical Properties Analysis

The electrocatalytic oxidation of methanol, including the determination of activation energies, provides valuable information on the chemical properties of methanol in both acidic and alkaline electrolytes. This research is pertinent for optimizing methanol's use in fuel cells and other technologies (Cohen et al., 2007).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Mechanistic Insights

In chemical synthesis, the role of piperidine frameworks, closely related to (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, is crucial for understanding nucleophilic aromatic substitution reactions. Studies have shown that reactions involving piperidine and nitro-group-containing benzene derivatives provide insights into the mechanisms of aromatic nucleophilic substitution, which is fundamental for designing synthetic routes for new compounds (Pietra & Vitali, 1972).

Pharmaceutical Research

In pharmaceutical research, arylcycloalkylamines, including compounds with structural similarities to (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, have been identified as critical pharmacophoric groups. These structures are found in several antipsychotic agents, highlighting the compound's potential as a backbone for developing new medications with improved potency and selectivity for D2-like receptors (Sikazwe et al., 2009).

Environmental and Energy Applications

Beyond pharmaceuticals, methanol derivatives, including (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, are of interest in environmental science and energy research. Methanol serves as a marker for assessing solid insulation condition in power transformers and is instrumental in understanding cellulosic insulation degradation (Jalbert et al., 2019). Furthermore, methanol's role in synthesizing environmentally friendly fuels and its use as a clean-burning combustion fuel underscore its relevance in sustainable energy solutions (Cybulski, 1994).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOPBHBOBJYXTD-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol | |

CAS RN |

188869-26-3 | |

| Record name | 188869-26-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

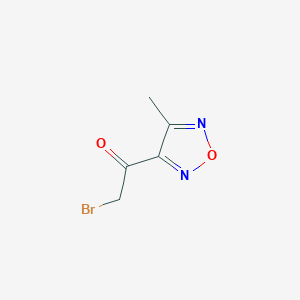

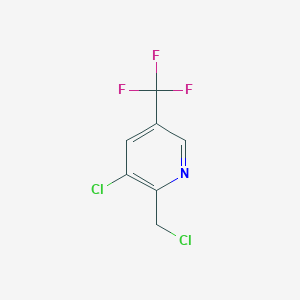

Synthesis routes and methods I

Procedure details

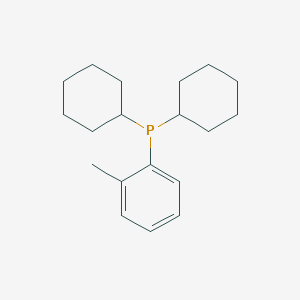

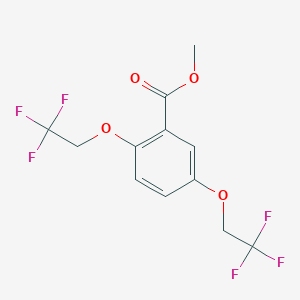

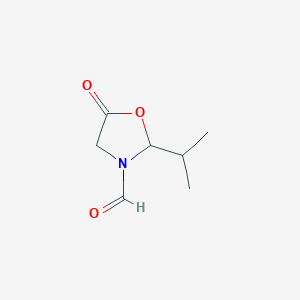

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)